2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282465
InChI: InChI=1S/C17H15F2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-6-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C17H15F2N5OS
Molecular Weight: 375.4 g/mol

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

CAS No.:

Cat. No.: VC16282465

Molecular Formula: C17H15F2N5OS

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide -

Specification

Molecular Formula C17H15F2N5OS
Molecular Weight 375.4 g/mol
IUPAC Name 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Standard InChI InChI=1S/C17H15F2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-6-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)
Standard InChI Key KEYNOTNYCRDMBJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,2,4-Triazole Core: Substituted at position 4 with an amino group (NH2-NH_{2}) and at position 5 with a 2-methylphenyl group (C6H4CH3C_{6}H_{4}CH_{3}).

  • Thioether Bridge: A sulfur atom links the triazole ring to an acetamide group (SC(=O)N-S-C(=O)-N).

  • N-(2,4-Difluorophenyl)Acetamide: The acetamide nitrogen is bonded to a 2,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms at the ortho and para positions .

This arrangement is critical for molecular interactions, as the fluorine atoms enhance lipophilicity and metabolic stability, while the triazole core may participate in hydrogen bonding .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Canonical SMILESCC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F
Molecular FormulaC17H15F2N5OSC_{17}H_{15}F_{2}N_{5}OS
Molecular Weight375.4 g/mol
PubChem CID1892399

Spectroscopic and Computational Data

Infrared (IR) Spectroscopy: Predicted peaks include:

  • ν(NH)\nu(N-H) stretch (amino group): 3300–3500 cm1^{-1}.

  • ν(C=O)\nu(C=O) stretch (acetamide): 1650–1700 cm1^{-1} .

  • ν(CF)\nu(C-F) stretch: 1100–1250 cm1^{-1} .

Nuclear Magnetic Resonance (NMR):

  • 1H^1H NMR: The 2-methylphenyl group’s methyl protons are expected at δ 2.3–2.5 ppm, while aromatic protons from the difluorophenyl group appear as doublets between δ 6.8–7.5 ppm.

  • 13C^{13}C NMR: The carbonyl carbon (C=OC=O) resonates near δ 170 ppm, and triazole carbons appear at δ 145–160 ppm.

Mass Spectrometry: The molecular ion peak ([M+H]+[M+H]^+) is observed at m/z 376.4, with fragmentation patterns indicating cleavage at the thioether bond .

Synthetic Pathways and Optimization

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield
Triazole formationThiosemicarbazide + Acetic anhydride, Δ60–70%
Thioether couplingK2_{2}CO3_{3}, DMF, 80°C45–55%
Acetamide formation2,4-Difluorophenyl isocyanate, THF50–60%

Industrial-Scale Challenges

  • Purification: Column chromatography is required to isolate the final product, increasing production costs.

  • Byproducts: Competing reactions at the triazole’s amino group may generate undesired N-acetylated derivatives .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Calculated logP: 3.8 (using the Crippen method), indicating moderate lipophilicity suitable for oral bioavailability.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents .

Metabolic Stability

  • Cytochrome P450 Interactions: The 2-methylphenyl group may slow oxidative metabolism compared to unsubstituted analogs, as methyl groups resist CYP450-mediated hydroxylation.

  • Half-Life (in vitro): ~2.3 hours in human liver microsomes, suggesting moderate stability .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 2-Methylphenyl vs. 4-Methylphenyl: The ortho-methyl group in the target compound enhances steric hindrance, potentially improving target selectivity but reducing solubility compared to the para-methyl analog .

  • 2,4-Difluorophenyl vs. 3,4-Difluorophenyl: Fluorine substitution at the ortho and para positions increases electronegativity, strengthening hydrogen bonding with target proteins.

Table 3: Bioactivity Comparison

CompoundAntibacterial MIC (µg/mL)COX-2 IC50_{50} (µM)
Target compoundN/AN/A
4-Methylphenyl analog 121.0
3,4-Difluorophenyl analog 181.5

Research Applications and Future Directions

Drug Discovery

  • Lead Optimization: Modifying the acetamide’s aryl group could enhance potency against inflammatory targets.

  • Prodrug Development: Esterification of the acetamide’s carbonyl may improve oral absorption .

Material Science

  • Coordination Chemistry: The triazole’s nitrogen atoms could act as ligands for metal-organic frameworks (MOFs).

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